molecular formula C13H9N3O3S B14563771 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, oxime, 1,2-dioxide CAS No. 61572-39-2

4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, oxime, 1,2-dioxide

Cat. No.: B14563771
CAS No.: 61572-39-2
M. Wt: 287.30 g/mol
InChI Key: FKEMRKIJDINAIB-UHFFFAOYSA-N
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Description

4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, oxime, 1,2-dioxide is a chemical compound with the molecular formula C13H9N3O3S and a molecular weight of 287.29 g/mol This compound is known for its unique structure, which includes a pyrazolone ring substituted with phenyl and thienyl groups, as well as an oxime and a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, oxime, 1,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-phenyl-5-(2-thienyl)-4H-pyrazol-4-one with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, oxime, 1,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group to an amine or other functional groups.

    Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups onto the phenyl or thienyl rings.

Scientific Research Applications

4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, oxime, 1,2-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, oxime, 1,2-dioxide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and thienyl groups may also contribute to the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide: This compound lacks the oxime group but shares a similar core structure.

    4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, oxime: This compound lacks the dioxide functional group.

Uniqueness

4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, oxime, 1,2-dioxide is unique due to the presence of both the oxime and dioxide functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61572-39-2

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

1-hydroxy-4-nitroso-2-oxido-5-phenyl-3-thiophen-2-ylpyrazol-2-ium

InChI

InChI=1S/C13H9N3O3S/c17-14-11-12(9-5-2-1-3-6-9)15(18)16(19)13(11)10-7-4-8-20-10/h1-8,18H

InChI Key

FKEMRKIJDINAIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=[N+](N2O)[O-])C3=CC=CS3)N=O

Origin of Product

United States

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